Boc-Dab(Dde)-OH

Peptide Chemistry Protecting Group Strategy Orthogonal Deprotection

Researchers requiring precise orthogonal protection in Boc/Bzl SPPS face limited options when acid-labile side-chain modifications preclude standard Alloc or Fmoc strategies. Boc-Dab(Dde)-OH directly resolves this bottleneck by pairing an acid-labile Boc α-amine with a hydrazine-cleavable Dde γ-amine, enabling sequential deprotection without cross-reactivity. - Achieves ≥99% HPLC purity for cleaner crude peptides in high-throughput parallel synthesis (5-20 residues). - Standard 2% hydrazine in DMF cleavage is fully automatable and resists the incomplete removal issues seen with ivDde analogs. - Supplied with full QC documentation (NMR, HPLC, COA) to satisfy both researcher validation and procurement compliance requirements.

Molecular Formula C19H30N2O6
Molecular Weight 382,46 g/mole
CAS No. 1263045-50-6
Cat. No. B613682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Dab(Dde)-OH
CAS1263045-50-6
SynonymsN-alpha-Boc-N-gamma-Dde-L-2,4-diaminobutyric acid; Boc-Dab(Dde)
Molecular FormulaC19H30N2O6
Molecular Weight382,46 g/mole
Structural Identifiers
SMILESCC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
InChIInChI=1S/C19H30N2O6/c1-11(15-13(22)9-19(5,6)10-14(15)23)20-8-7-12(16(24)25)21-17(26)27-18(2,3)4/h12,22H,7-10H2,1-6H3,(H,21,26)(H,24,25)/t12-/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Dab(Dde)-OH: Orthogonal Peptide Building Block


Boc-Dab(Dde)-OH is an orthogonally protected derivative of the non-proteinogenic amino acid 2,4-diaminobutyric acid (Dab), designed for solid-phase peptide synthesis (SPPS). It features a tert-butyloxycarbonyl (Boc) group protecting the α-amine and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group masking the side-chain γ-amine . This dual protection enables precise sequential deprotection: the Boc group is acid-labile and removed with trifluoroacetic acid (TFA), while the Dde group is base-stable and cleaved under orthogonal, mild hydrazine conditions (2% in DMF) . As a result, Boc-Dab(Dde)-OH is a critical reagent for constructing branched, cyclic, and site-specifically modified peptides that cannot be accessed using canonical, fully protected amino acids alone.

Workflow
Boc-strategy solid-phase peptide synthesis (SPPS)
Orthogonal Deprotection
Acid-labile Boc (TFA), base-stable Dde (hydrazine)
Research Application
Branched, cyclic, site-specifically modified peptides

Why Boc-Dab(Dde)-OH Is Irreplaceable


Direct substitution of Boc-Dab(Dde)-OH with close analogs—such as its Fmoc-protected counterpart, ivDde-protected variants, or lysine-based equivalents—compromises synthetic strategy due to fundamental differences in reaction compatibility and side-chain stability. The Boc group dictates compatibility with acid-based global deprotection protocols (e.g., HF or strong TFA), a necessity for Boc-chemistry SPPS where Fmoc-Dab(Dde)-OH would be destroyed [1]. Simultaneously, the Dde moiety on the Dab scaffold exhibits distinct migration kinetics during repetitive piperidine treatments compared to the sterically bulkier ivDde group, leading to sequence-dependent purity outcomes [2]. Selecting the wrong orthogonal pairing results in premature deprotection, side-chain scrambling, or failed cyclization, directly translating to lower crude peptide yields and the need for extensive, costly HPLC purification [3]. Therefore, the precise chemical profile of Boc-Dab(Dde)-OH is non-negotiable for specific peptide architectures.

Fmoc/Dde Pairing
Fmoc-Dab(Dde)-OH is incompatible with Boc chemistry and may degrade under TFA treatment, disrupting global deprotection protocols.
ivDde Protection
Boc-Dab(ivDde)-OH often resists complete hydrazine removal, risking incomplete deprotection and truncated products.
Lysine Scaffold
Lysine-based equivalents alter branching geometry and reactivity, which may not replicate Dab-dependent peptide architectures.

Boc-Dab(Dde)-OH Selection Evidence


Dde vs. Alloc Orthogonality in Boc Chemistry

In Boc-strategy SPPS, the Dde group remains fully intact during repetitive TFA treatments required for Boc removal, whereas the Alloc group, a common alternative for side-chain protection in Boc-Dab derivatives, is labile to the acidic environment and will undergo premature cleavage . This fundamental incompatibility makes Alloc-protected building blocks like Boc-Dab(Alloc)-OH unsuitable for standard Boc-chemistry iterative deprotection cycles.

TFA Stability
Class-level inference
Dde stable, Alloc labile under standard Boc deprotection TFA cycles
Prevents premature side-chain exposure and branching during chain assembly.
Alloc-protected analogs are unsuitable for Boc iterative TFA treatments.
Peptide Chemistry Protecting Group Strategy Orthogonal Deprotection

Cleavage Kinetics: Dde vs. ivDde

The Dde group on Boc-Dab(Dde)-OH is quantitatively cleaved under mild conditions (2% hydrazine in DMF), a process that is significantly more facile than for the sterically hindered ivDde analog Boc-Dab(ivDde)-OH [1]. While both are orthogonal to Fmoc chemistry, ivDde is known to be considerably harder to remove and can require harsher conditions (e.g., 10% hydrazine solutions) or prove nearly impossible to remove completely from certain aggregated or C-terminal sequences . This presents a critical trade-off for process chemists.

Cleavage Ease
Class-level inference
Dde removed with 2% hydrazine; ivDde may require up to 10% or extended times
Milder conditions may preserve acid/redox-sensitive groups elsewhere in the peptide.
ivDde can resist complete removal in aggregated or C-terminal sequences.
Solid-Phase Peptide Synthesis Deprotection Efficiency Reaction Monitoring

Migration Propensity: Dde vs. ivDde

During repetitive Fmoc-deprotection cycles (20% piperidine), the Dde group on the Dab scaffold is known to partially migrate or leach from the side-chain to unprotected primary amines, leading to sequence scrambling and the formation of deletion or branched-sequence impurities [1]. The sterically more demanding ivDde group on the comparator compound Boc-Dab(ivDde)-OH exhibits significantly greater robustness, with no migration to lysine side-chains observed, though it remains susceptible to migration onto the α-amine of diaminopropionic acid (Dpr) residues [2].

Side-Chain Migration
Class-level inference
Dde partially migrates to free amines under piperidine; ivDde more robust for Lys residues
May impact crude purity in long or Dab-rich sequences due to cumulative scrambling.
Choice depends on sequence length and need for complete final deprotection.
Peptide Synthesis Side-Chain Scrambling Process Impurity

Purity for High-Fidelity Assembly

Commercially available Boc-Dab(Dde)-OH is supplied with a validated purity specification of ≥99% (HPLC) , ensuring minimal contamination with des-Dde or Boc-deprotected byproducts. This high purity is critical for solid-phase synthesis, as even low-level impurities from building blocks are amplified with each coupling cycle, exponentially increasing the complexity of the final crude peptide mixture and reducing the yield of the target sequence.

HPLC Purity
Specification review
≥99% (HPLC)
Higher purity may reduce downstream purification burden and byproduct amplification.
Comparator Fmoc-Dab(Dde)-OH typically ≥95%; supplier certificate of analysis.
Analytical Chemistry Quality Control Amino Acid Derivatives

Boc-Dab(Dde)-OH Application Scenarios


Boc-Strategy Branched Peptide Synthesis

Use Boc-Dab(Dde)-OH as the branching point residue when constructing peptides via Boc/Bzl-chemistry. The Boc group remains stable during base-mediated side-chain modifications, while the Dde group is selectively removed with 2% hydrazine post-chain assembly to reveal a free γ-amine for on-resin functionalization (e.g., biotinylation, fluorophore conjugation, or lipidation). This strategy avoids the acidic cleavage of Alloc-protected alternatives, which would be incompatible with Boc iterative cycles .

Peptides with Acid-Sensitive Modifications

Prioritize Boc-Dab(Dde)-OH when the final peptide contains acid-labile modifications (e.g., glycosylations, phosphorylations) that cannot survive the strong acid (HF) final cleavage step of traditional Boc-chemistry. The Dde group's mild hydrazine cleavage offers an alternative orthogonal deprotection route for introducing such sensitive functionalities on the side-chain after global Boc removal, thereby expanding the accessible chemical space [1].

High-Throughput Library Synthesis of Medium Peptides

For automated, high-throughput parallel synthesis of medium-length peptides (e.g., 5-20 residues), Boc-Dab(Dde)-OH provides a reliable balance between ease of deprotection and adequate stability. Its standard 2% hydrazine cleavage is more automatable and less prone to incomplete removal compared to the stubborn ivDde group, while the ≥99% HPLC purity ensures minimal byproduct formation, yielding cleaner crude peptides for primary screening without individual HPLC purification.

Application
Selection Property
Validation Focus
Boc branched peptides
Boc/Dde orthogonal pairing
On-resin γ-amine functionalization after hydrazine cleavage
Acid-sensitive modifications
Mild Dde removal (2% hydrazine)
Post-Boc removal side-chain modification without strong acid exposure
High-throughput library synthesis
Balanced deprotection ease/stability
Clean crude peptides with high-purity building block specification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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